5-Cianobenzoxadiazol

Descripción general

Descripción

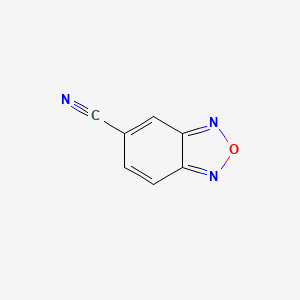

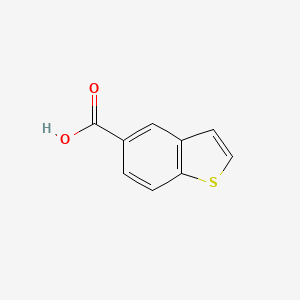

2,1,3-Benzoxadiazole-5-carbonitrile is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by a ring structure containing at least one atom other than carbon. The specific structure of 2,1,3-benzoxadiazole-5-carbonitrile includes a benzoxadiazole moiety and a nitrile group, which can serve as a versatile precursor for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives related to 2,1,3-benzoxadiazole-5-carbonitrile can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starts with p-phenylenediamine and proceeds through a series of reactions including the use of triethyl orthoalkylates and hydrazine monohydrate, followed by refluxing in triethyl orthoalkylates . Another example is the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide, which involves treating the cyanide with nitric oxide in basic methanol .

Molecular Structure Analysis

The molecular structure of compounds related to 2,1,3-benzoxadiazole-5-carbonitrile is confirmed through various spectroscopic methods. For example, the CN functional group in the synthesized triazenes is detected in both IR and 13C NMR spectra . X-ray analysis is also used to confirm the structure of certain derivatives . Theoretical calculations can be employed to understand the stability and tautomerism of the synthesized compounds, as seen in the study of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole .

Chemical Reactions Analysis

The chemical reactivity of 2,1,3-benzoxadiazole-5-carbonitrile derivatives includes a variety of reactions. For instance, the conversion of 4-anilinoquinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles involves oxidative and nonoxidative C-N couplings . Another example is the four-component condensation reaction used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-benzoxadiazole-5-carbonitrile derivatives are influenced by their molecular structure. These properties are crucial for their potential applications, such as antimicrobial agents . The stability of these compounds under acidic and basic conditions is also an important characteristic, as demonstrated by the acid/base stability of 3-oxo-1,2,3-oxadiazoles . Additionally, the fluorescence properties of certain derivatives, such as oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, have been studied for potential applications as fluorescent whitening agents .

Aplicaciones Científicas De Investigación

Sondas Fluorescentes en Bioquímica

Los derivados del 5-Cianobenzoxadiazol se utilizan como sondas fluorescentes debido a su alto rendimiento cuántico y estabilidad. Sirven como herramientas poderosas para estudiar sistemas biológicos, permitiendo la visualización y el seguimiento de biomoléculas dentro de las células .

Detección de Metales Pesados

La capacidad del compuesto para actuar como un reactivo de derivatización fluorescente lo hace valioso en la detección de metales pesados. Esta aplicación es crucial para el monitoreo ambiental y la evaluación de los niveles de contaminación .

Fotovoltaica Orgánica

En el campo de la energía solar, el this compound se utiliza en el desarrollo de células fotovoltaicas orgánicas. Su fuerte afinidad electrónica y coplanaridad lo convierten en un excelente candidato para materiales aceptores de electrones en células solares .

Tecnología de Cristales Líquidos

Las propiedades estructurales del compuesto lo prestan a la creación de cristales líquidos. Estos materiales son esenciales para las tecnologías de visualización, incluidas las que se utilizan en monitores, televisores y otras pantallas electrónicas .

Dispositivos Optoelectrónicos

Debido a sus propiedades optoelectrónicas, el this compound se incorpora en varios dispositivos, como diodos orgánicos emisores de luz (OLED) y transistores de efecto de campo (FET). Contribuye a la mejora del rendimiento y la eficiencia del dispositivo .

Química Analítica

Como reactivo fluorogénico, se utiliza para el análisis de aminoácidos y el etiquetado de proteínas. Esta aplicación es significativa para la determinación de la estructura de enzimas y otras proteínas .

Síntesis de Semiconductores

El compuesto es un candidato prometedor para la síntesis de semiconductores orgánicos modernos. Su fuerte afinidad electrónica y buena coplanaridad son ventajosas para crear materiales con las propiedades eléctricas deseadas .

Detección Molecular

Los sensores basados en this compound se desarrollan para diversas aplicaciones, incluida la detección de sustancias biológicas y químicas. Estos sensores son vitales para el diagnóstico médico y el monitoreo ambiental .

Mecanismo De Acción

Target of Action

The primary target of 2,1,3-Benzoxadiazole-5-carbonitrile is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification . They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

2,1,3-Benzoxadiazole-5-carbonitrile interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of 2,1,3-Benzoxadiazole-5-carbonitrile with GSTs affects the normal detoxification pathway. By inhibiting GSTs, this compound can potentially increase the susceptibility of cells to damage by harmful compounds .

Pharmacokinetics

Its molecular weight (14512 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of GSTs by 2,1,3-Benzoxadiazole-5-carbonitrile can lead to an increase in the intracellular concentration of harmful compounds, potentially leading to cell damage . This property makes it a potential candidate for anticancer drugs, as it could increase the susceptibility of cancer cells to chemotherapeutic agents .

Safety and Hazards

The safety information for 2,1,3-Benzoxadiazole-5-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

2,1,3-Benzoxadiazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in detoxification processes, thereby enhancing the efficacy of anticancer drugs . Additionally, 2,1,3-Benzoxadiazole-5-carbonitrile has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2,1,3-Benzoxadiazole-5-carbonitrile on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,1,3-Benzoxadiazole-5-carbonitrile can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 2,1,3-Benzoxadiazole-5-carbonitrile exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit detoxification enzymes, thereby enhancing the activity of anticancer drugs . Additionally, 2,1,3-Benzoxadiazole-5-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1,3-Benzoxadiazole-5-carbonitrile can change over time. This compound is known for its stability under ambient conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to 2,1,3-Benzoxadiazole-5-carbonitrile can lead to changes in cellular responses, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of 2,1,3-Benzoxadiazole-5-carbonitrile vary with different dosages in animal models. At low doses, this compound can enhance the efficacy of therapeutic agents by inhibiting detoxification enzymes . At high doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2,1,3-Benzoxadiazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, this compound can inhibit enzymes involved in detoxification processes, thereby altering the metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2,1,3-Benzoxadiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . Studies have shown that 2,1,3-Benzoxadiazole-5-carbonitrile can be transported across cell membranes, affecting its distribution within tissues .

Subcellular Localization

2,1,3-Benzoxadiazole-5-carbonitrile exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is essential for elucidating its biochemical effects.

Propiedades

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXSXUKPAXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370730 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54286-62-3 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)